molecular formula C14H18N2O3S2 B2734939 ethyl 4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate CAS No. 325476-40-2

ethyl 4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate

Cat. No. B2734939
M. Wt: 326.43
InChI Key: NNKAPRNMMMTLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Scientific Research Applications

Antibacterial and Antimicrobial Activity

Ethyl 4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate and its derivatives have shown significant potential in antibacterial applications. The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including this compound, has been explored for their use as antibacterial agents. Some of these compounds demonstrated high antibacterial activities, highlighting their potential in medical research and drug development (Azab, Youssef, & El-Bordany, 2013). Another study synthesized and evaluated arylazopyrazole pyrimidone clubbed heterocyclic compounds, including this compound, for antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Cytotoxic Activity

Research on 4-thiopyrimidine derivatives obtained from this compound has been conducted to study their cytotoxicity. These studies are essential for understanding the potential therapeutic applications of these compounds in treating various diseases, including cancer. The cytotoxicity of these compounds against different cell lines offers valuable insights into their biological interactions and potential medical applications (Stolarczyk et al., 2018).

Optical and Fluorescence Properties

The optical properties of derivatives of ethyl 4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate have been studied, with a focus on their absorption and fluorescence spectroscopy. These studies are vital for applications in materials science and photonic technologies. The differences in emission spectra in various solvents for these compounds indicate their potential utility in developing novel optical materials (Krzyżak, Śliwińska, & Malinka, 2015).

Anti-HIV-1 Activity

The synthesis of derivatives of this compound has been explored for their potential anti-HIV-1 activity. This research is crucial in the ongoing battle against HIV/AIDS, as these compounds could lead to the development of new therapies for the disease. The study specifically investigates the virus-inhibiting properties of these derivatives in vitro, contributing to the field of antiviral drug research (Novikov, Ozerov, Sim, & Buckheit, 2004).

Safety And Hazards

Safety considerations are vital. Research should address its toxicity, potential environmental impact, and safe handling procedures. Toxicity studies using relevant models (such as shrimp larvae) would provide valuable data .

properties

IUPAC Name

ethyl 4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-4-19-10(17)6-5-7-20-14-15-12(18)11-8(2)9(3)21-13(11)16-14/h4-7H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKAPRNMMMTLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSC1=NC2=C(C(=C(S2)C)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)butanoate

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